(E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid
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Overview
Description
(E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine ring fused with an acrylic acid moiety. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves the condensation of 2-aminopyridine with various aldehydes or ketones, followed by cyclization and subsequent functionalization. One common method includes the use of a copper(I)-catalyzed aerobic oxidative synthesis, which is compatible with a broad range of functional groups . Another approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or photocatalysis.
Reduction: Sodium borohydride or other hydride donors.
Substitution: Halogens, alkylating agents, or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the pyridine ring.
Scientific Research Applications
(E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine derivatives: These compounds share a similar imidazo-pyridine core but differ in the position of the nitrogen atom and the attached functional groups.
Imidazo[1,2-a]pyridine derivatives: Other derivatives of imidazo[1,2-a]pyridine, such as those with different substituents on the pyridine ring.
Uniqueness
(E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid is unique due to its specific acrylic acid moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-imidazo[1,2-a]pyridin-3-ylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)5-4-8-7-11-9-3-1-2-6-12(8)9/h1-7H,(H,13,14)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCGYAWFRJFSMF-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC=C(N2C=C1)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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